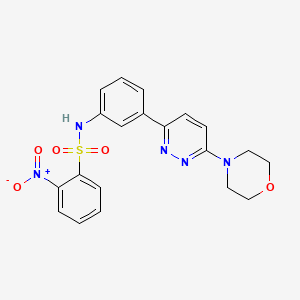

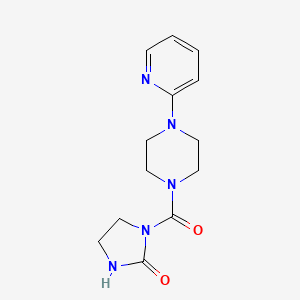

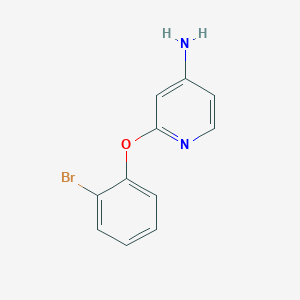

![molecular formula C15H23ClN4O2 B2466498 Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-52-6](/img/structure/B2466498.png)

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2378501-42-7 . It has a molecular weight of 340.85 . It is in the form of an oil .

Molecular Structure Analysis

The IUPAC Name of the compound is tert-butyl 3-((((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate . The InChI Code is 1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.85 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate has been involved in the synthesis of substituted pyrazinecarboxamides. These compounds have shown significant activity against Mycobacterium tuberculosis and various fungal strains, as well as inhibiting oxygen evolution rate in spinach chloroplasts. This highlights its potential in anti-mycobacterial and antifungal applications (Doležal et al., 2006).

Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

The compound has been utilized in the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its use in creating diverse chemical structures on a large scale (Iminov et al., 2015).

Enantioselective Nitrile Anion Cyclization

In the field of asymmetric synthesis, this compound has been used in the enantioselective nitrile anion cyclization, leading to the efficient synthesis of N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This method is significant for producing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

Antibacterial Activity

A derivative of the compound has shown enhanced in vitro and in vivo antibacterial activities. This implies its potential application in developing therapeutic agents (Bouzard et al., 1992).

Metabolic Studies

The compound has been a subject of metabolic studies, such as the enzymatic C-Demethylation in rat liver microsomes. This research is crucial for understanding the metabolic fate of pharmaceutical compounds (Yoo et al., 2008).

Anionic Cascade Recyclization

Research has also been conducted on the anionic cascade recyclization of related compounds, leading to the formation of various pyrrolo and triazine derivatives. Such studies are essential for the development of novel organic synthesis methods (Ivanov, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-5-12(10-20)19(4)9-11-7-18-13(16)8-17-11/h7-8,12H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFOAYYQPDJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CN=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

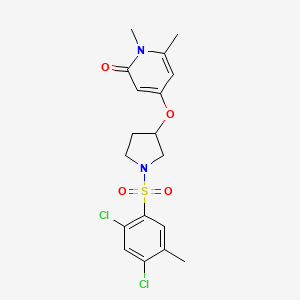

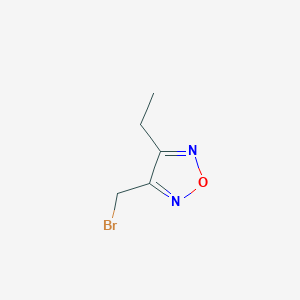

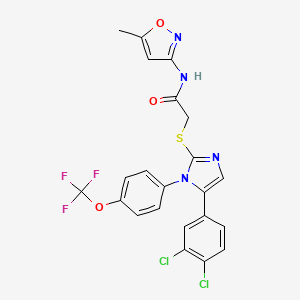

![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)

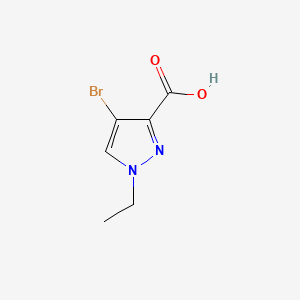

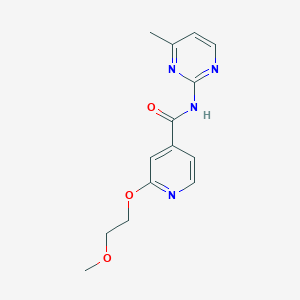

![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)

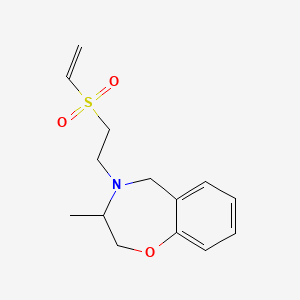

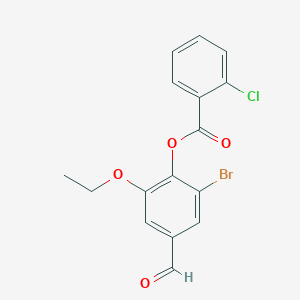

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)